molecular formula C11H20ClNO2 B13521638 N-cyclopropyl-1,4-dioxaspiro[4.5]decan-8-amine hydrochloride

N-cyclopropyl-1,4-dioxaspiro[4.5]decan-8-amine hydrochloride

Katalognummer: B13521638
Molekulargewicht: 233.73 g/mol
InChI-Schlüssel: LQLPOSPGNVSPBZ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-cyclopropyl-1,4-dioxaspiro[45]decan-8-amine hydrochloride is a chemical compound with a molecular weight of 23374 It is characterized by a spirocyclic structure, which includes a cyclopropyl group and a dioxaspirodecane moiety

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-cyclopropyl-1,4-dioxaspiro[4.5]decan-8-amine hydrochloride typically involves the formation of the spirocyclic structure through a series of chemical reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction conditions often involve the use of specific catalysts and solvents to facilitate the formation of the desired spirocyclic ring.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product in its hydrochloride salt form.

Analyse Chemischer Reaktionen

Types of Reactions

N-cyclopropyl-1,4-dioxaspiro[4.5]decan-8-amine hydrochloride can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.

    Substitution: The compound can participate in substitution reactions where certain groups are replaced by other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines

Wissenschaftliche Forschungsanwendungen

N-cyclopropyl-1,4-dioxaspiro[4.5]decan-8-amine hydrochloride has a wide range of scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and in studying reaction mechanisms.

    Biology: The compound may be investigated for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Research may explore its potential therapeutic applications, including drug development for various diseases.

    Industry: The compound can be utilized in the development of new materials or as an intermediate in the production of other chemicals.

Wirkmechanismus

The mechanism of action of N-cyclopropyl-1,4-dioxaspiro[4.5]decan-8-amine hydrochloride involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins within biological systems. The compound’s unique structure allows it to bind to these targets, potentially modulating their activity and leading to various biological effects. The pathways involved in these interactions are subject to ongoing research to fully elucidate the compound’s mechanism of action.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • N-methyl-1,4-dioxaspiro[4.5]decan-8-amine hydrochloride
  • 8-methyl-1,4-dioxaspiro[4.5]decan-8-amine hydrochloride
  • 1,4-dioxaspiro[4.5]decan-8-one

Uniqueness

N-cyclopropyl-1,4-dioxaspiro[45]decan-8-amine hydrochloride is unique due to the presence of the cyclopropyl group, which imparts distinct chemical and physical properties

Eigenschaften

Molekularformel

C11H20ClNO2

Molekulargewicht

233.73 g/mol

IUPAC-Name

N-cyclopropyl-1,4-dioxaspiro[4.5]decan-8-amine;hydrochloride

InChI

InChI=1S/C11H19NO2.ClH/c1-2-9(1)12-10-3-5-11(6-4-10)13-7-8-14-11;/h9-10,12H,1-8H2;1H

InChI-Schlüssel

LQLPOSPGNVSPBZ-UHFFFAOYSA-N

Kanonische SMILES

C1CC1NC2CCC3(CC2)OCCO3.Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.